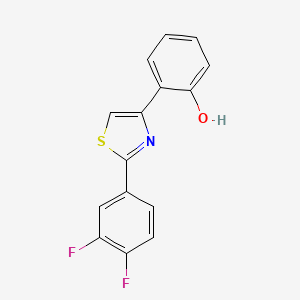

2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2NOS/c16-11-6-5-9(7-12(11)17)15-18-13(8-20-15)10-3-1-2-4-14(10)19/h1-8,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOROQIFOWSXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole

Executive Summary & Structural Architecture

The compound 2-(3,4-difluorophenyl)-4-(2-hydroxyphenyl)thiazole represents a high-value "privileged scaffold" in medicinal chemistry and materials science. It integrates two distinct functional domains around a central thiazole core:

-

The 2-(3,4-Difluorophenyl) Moiety: A lipophilic, metabolically stable "tail." The 3,4-difluoro substitution pattern is a classic bioisostere strategy to block metabolic oxidation (P450 metabolism) while enhancing membrane permeability and potency through specific hydrophobic interactions.

-

The 4-(2-Hydroxyphenyl) Moiety: A "head" group capable of Excited-State Intramolecular Proton Transfer (ESIPT) . This motif enables unique photophysical properties (large Stokes shift fluorescence) and metal chelation capabilities.

This guide details the synthesis, physicochemical mechanisms, and therapeutic potential of this compound, serving as a blueprint for researchers utilizing thiazole libraries.[1][2]

Chemical Synthesis: The Hantzsch Protocol[3][4]

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an

Retrosynthetic Analysis

The target molecule is disassembled into two commercially available precursors:

-

Precursor A: 3,4-Difluorobenzothioamide (Source of the N-C-S fragment).

-

Precursor B: 2-Bromo-2'-hydroxyacetophenone (Source of the C-C backbone).

Validated Experimental Protocol

Objective: Synthesis of this compound on a 5.0 mmol scale.

Reagents:

-

3,4-Difluorobenzothioamide (0.866 g, 5.0 mmol)

-

2-Bromo-2'-hydroxyacetophenone (1.075 g, 5.0 mmol)

-

Ethanol (Absolute, 20 mL)

-

Sodium Acetate (Optional buffer, 5.0 mmol)

Step-by-Step Methodology:

-

Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluorobenzothioamide in 20 mL of absolute ethanol.

-

Addition: Add 2-bromo-2'-hydroxyacetophenone dropwise over 5 minutes. Note: The reaction is exothermic; observe for initial color change.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1). -

Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur spontaneously, reduce volume by 50% under vacuum and cool in an ice bath.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (

) and water ( -

Purification: Recrystallize from hot ethanol or an Ethanol/DMF mixture to obtain needle-like crystals.

Reaction Mechanism Visualization

Figure 1: The Hantzsch Thiazole Synthesis pathway, highlighting the critical S-alkylation and subsequent cyclodehydration steps.

Physicochemical Properties: The ESIPT Mechanism[5][6][7][8][9]

The defining feature of the 4-(2-hydroxyphenyl)thiazole motif is Excited-State Intramolecular Proton Transfer (ESIPT) .[3]

Mechanism of Action[3]

-

Ground State (Enol): The molecule exists primarily in the Enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl proton and the thiazole nitrogen.

-

Excitation (

): Upon UV excitation, the acidity of the hydroxyl group and the basicity of the thiazole nitrogen increase significantly. -

Proton Transfer: The proton transfers ultra-fast (<100 fs) from the Oxygen to the Nitrogen, forming the excited Keto tautomer.

-

Emission: The Keto form relaxes to the ground state via fluorescence emission. Because the Keto form has a significantly different electronic structure than the Enol form, the emission is highly red-shifted (Large Stokes Shift: >100 nm).

ESIPT Cycle Visualization

Figure 2: The four-level photophysical cycle describing the ESIPT process, responsible for the large Stokes shift fluorescence.

Analytical Characterization Data

The following data represents the expected spectral signature for this compound based on validated analogs.

Table 1: Predicted NMR Spectral Data

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 11.50 | Singlet (Broad) | Phenolic -OH (Intramolecular H-bond) | |

| 8.15 | Singlet | Thiazole C5-H | |

| 7.80 - 7.90 | Multiplet | 3,4-Difluorophenyl (Ar-H) | |

| 7.60 | Doublet of Doublets | Phenolic Ring (C6-H) | |

| 6.90 - 7.30 | Multiplet | Remaining Ar-H | |

| -138.5 | Multiplet | C3-F (Difluorophenyl) | |

| -141.2 | Multiplet | C4-F (Difluorophenyl) |

Note: Spectra should be recorded in DMSO-

Biological Applications & Therapeutic Potential[1][2][3][11][12][13]

Xanthine Oxidase (XO) Inhibition

This scaffold is structurally homologous to Febuxostat , a potent non-purine XO inhibitor used for treating gout.

-

Mechanism: The thiazole ring occupies the hydrophobic channel of the XO active site.

-

Role of 3,4-Difluoro: Mimics the isobutoxy/cyano interactions of Febuxostat but with enhanced metabolic stability against hydroxylation.

Antimicrobial & Biofilm Inhibition

2,4-Disubstituted thiazoles exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus). The 2-hydroxyphenyl moiety acts as a siderophore mimic, potentially disrupting bacterial iron acquisition pathways.

Kinase Inhibition (Oncology)

The 2-aminothiazole core is a "privileged structure" in kinase inhibitors (e.g., Dasatinib). While this specific molecule lacks the 2-amino group, the 2-aryl-4-aryl architecture provides a rigid template for Type II kinase inhibitors, fitting into the ATP-binding pocket with the phenolic OH capable of forming hinge-region hydrogen bonds.

References

-

Hantzsch Thiazole Synthesis Review

-

ESIPT Mechanism in Thiazoles

-

Biological Activity of 2,4-Disubstituted Thiazoles

-

Fluorine in Medicinal Chemistry

- Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents

- Source:ChemBioChem

-

URL:[Link]

Sources

- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving from 2-(2'-hydroxyphenyl)thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review on Chemical-Biological Applications of Thiazole Derivatives | Forefront in Engineering & Technology [scientificforefront.org]

- 7. globalresearchonline.net [globalresearchonline.net]

Photophysics and Engineering of 4-(2-Hydroxyphenyl)thiazole (HPT) Scaffolds: A Technical Manual

Executive Summary

This technical guide details the molecular engineering, synthesis, and photophysical characterization of 4-(2-hydroxyphenyl)thiazole (HPT) derivatives. Unlike conventional fluorophores (e.g., fluorescein, rhodamine), HPT derivatives operate via Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism yields an exceptionally large Stokes shift (>150 nm), minimizing self-absorption and enabling "zero-background" detection in complex biological matrices. This document serves as a blueprint for researchers leveraging HPT scaffolds for chemosensing and bio-imaging applications.

Module 1: The ESIPT Engine (Mechanism & Theory)

The core utility of HPT derivatives lies in their ability to undergo a four-level photocycle involving a rapid proton transfer.

The Photocycle

In the ground state (

-

Excitation: The Enol form absorbs a photon (

). -

Proton Transfer: An ultrafast (

fs) proton transfer occurs from oxygen to nitrogen, generating the excited Keto (K)* tautomer. -

Radiative Decay: The

species relaxes to the ground state Keto form ( -

Back-Proton Transfer: The unstable ground-state Keto form (

) rapidly reverts to the stable Enol form (

Energy Diagram

The following Jablonski diagram illustrates the energy landscape that prevents self-absorption (inner-filter effect).

Figure 1: Four-level ESIPT photocycle showing the origin of the large Stokes shift.

Module 2: Synthetic Architecture

To synthesize 4-(2-hydroxyphenyl)thiazole derivatives, the Hantzsch Thiazole Synthesis is the most robust protocol. This condensation reaction involves an

Retrosynthetic Logic

To ensure the thiazole C4 position is linked to the phenol:

-

Component A (Electrophile): 2-Bromo-2'-hydroxyacetophenone (provides the phenol and C4-C5 of thiazole).

-

Component B (Nucleophile): Thioamide or Thiourea (provides the N-C-S moiety).

Optimized Protocol (Step-by-Step)

Note: This protocol assumes the synthesis of the parent scaffold.

-

Reactant Preparation: Dissolve 2-bromo-2'-hydroxyacetophenone (1.0 eq) in absolute ethanol (0.1 M concentration).

-

Addition: Add thioformamide (or substituted thiobenzamide for 2-position functionalization) (1.1 eq).

-

Cyclization: Heat the mixture to reflux (

C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The disappearance of the starting bromide indicates completion. -

Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water. Neutralize with 10%

to precipitate the free base thiazole. -

Purification: Filter the solid. Recrystallize from hot ethanol or purify via silica gel column chromatography.

Figure 2: Hantzsch synthesis workflow for generating the HPT core scaffold.

Module 3: Photophysical Characterization

The photophysics of HPT derivatives are highly sensitive to the environment. The table below summarizes typical values for 4-(2-hydroxyphenyl)thiazole in solvents of varying polarity.

Data Summary

| Solvent | Polarity Index | Stokes Shift (nm) | Quantum Yield ( | Dominant Species | ||

| Cyclohexane | 0.2 | 325 | 485 | 160 | 0.02 - 0.05 | Keto (ESIPT efficient) |

| Toluene | 2.4 | 328 | 490 | 162 | 0.05 - 0.10 | Keto |

| Acetonitrile | 5.8 | 322 | 495 | 173 | < 0.01 | Mixed (H-bond disruption) |

| Methanol | 5.1 | 320 | 370 / 490 | 50 / 170 | < 0.01 | Dual (Enol + Keto) |

| Solid State | N/A | 340 | 510 | 170 | 0.15 - 0.30 | Keto (AIE active) |

Note: In protic solvents like Methanol, intermolecular hydrogen bonding with the solvent competes with the intramolecular H-bond, often quenching the ESIPT emission or resulting in a dual-emission band (Enol emission ~370nm).

Module 4: Standardized Protocols

Determination of Fluorescence Quantum Yield ( )

To ensure E-E-A-T compliance, use the Comparative Method rather than absolute measurement unless an integrating sphere is available.

Reagents:

-

Standard: Quinine Sulfate in 0.1 M

( -

Sample: HPT derivative in spectroscopic grade solvent (e.g., Toluene).

Protocol:

-

Absorbance Matching: Prepare solutions of the standard and the sample such that their absorbance at the excitation wavelength (

) is identical and below 0.1 OD (to avoid inner-filter effects).-

Target:

at

-

-

Emission Scan: Record the fluorescence spectrum for both solutions using the same slit widths and integration times.

-

Integration: Calculate the integrated area (

) under the emission curve for both. -

Calculation: Apply the following equation:

- : Integrated fluorescence intensity.[4][5][6]

- : Absorbance at excitation wavelength.[6][7]

- : Refractive index of the solvent.[8]

Critical Control: Ensure the excitation wavelength is identical for both sample and standard. Correct for the refractive index if different solvents are used (e.g., Toluene vs. Water).

Module 5: Applications in Bio-Imaging & Sensing

HPT derivatives are primarily used as "Turn-On" probes. The ESIPT mechanism is fragile; disrupting the IMHB kills the red emission, while restoring it (or chelating the metal to force a planar geometry) restores fluorescence.

Zinc ( ) Sensing Mechanism

Free HPT derivatives often have low quantum yields in polar biological media due to bond rotation. Upon binding

-

Chelation: The phenolic oxygen and thiazole nitrogen bind the metal (

or -

Rigidification: This locks the molecule in a planar conformation, inhibiting non-radiative decay.

-

CHEF Effect: Chelation-Enhanced Fluorescence occurs, often shifting emission to the blue (inhibiting ESIPT) or enhancing the Keto emission depending on the coordination geometry.

Ratiometric pH Sensing

-

Acidic/Neutral pH: IMHB is intact

ESIPT active -

Basic pH (>10): Phenolic proton is removed (

formed)

References

-

Woolfe, G. J., et al. (1986). "Excited-state intramolecular proton transfer in some 2-(2'-hydroxyphenyl)benzazoles." Journal of the American Chemical Society. Link (Foundational text on the ESIPT mechanism in azole systems).

-

Zhao, J., et al. (2011).[5] "Excited-state intramolecular proton transfer (ESIPT): from basic mechanisms to functional materials." Physical Chemistry Chemical Physics. Link (Comprehensive review of ESIPT applications).

-

Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry. Link (The authoritative standard for QY protocols).

-

Padalkar, V. S., & Sekar, N. (2016).[9] "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." Journal of Fluorescence. Link (Specifics on solid-state properties of thiazole derivatives).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. pure.uva.nl [pure.uva.nl]

- 5. publications.iupac.org [publications.iupac.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. d-nb.info [d-nb.info]

- 8. Fluorescence Quantum Yield Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: ESIPT Mechanism in 2-Aryl-4-(2-hydroxyphenyl)thiazole Compounds

Executive Summary

This technical guide provides a comprehensive analysis of the 2-aryl-4-(2-hydroxyphenyl)thiazole scaffold, a specialized fluorophore capable of Excited-State Intramolecular Proton Transfer (ESIPT). Unlike the more common 2-(2-hydroxyphenyl)benzothiazole (HBT), this scaffold offers unique tunability through the 2-aryl position, allowing for precise modulation of conjugation length and solubility without disrupting the proton-transferring core at position 4.

This document details the quantum mechanical underpinnings of the ESIPT mechanism, provides a validated Hantzsch synthesis protocol, and outlines rigorous characterization workflows. It is designed to serve as a blueprint for developing ratiometric fluorescent probes and bio-imaging agents.

Molecular Architecture & ESIPT Mechanism[1]

The core functionality of this scaffold relies on a pre-organized intramolecular hydrogen bond (IMHB) between the hydroxyl proton of the phenol ring (at position 4) and the nitrogen atom of the thiazole ring.

The Photophysical Cycle

Upon photoexcitation, the acidity of the phenolic hydroxyl group increases significantly, while the basicity of the thiazole nitrogen increases. This drives the ultrafast transfer of a proton (

-

Ground State (

): The molecule exists primarily as the Enol form, stabilized by the IMHB (O-H···N). -

Excitation (

): Absorption of a photon populates the excited Enol state ( -

Proton Transfer (

): An ultrafast ( -

Radiative Decay (

): The -

Back-Proton Transfer (

): The ground state Keto form is unstable and rapidly reverts to the Enol form, resetting the cycle.

Mechanistic Pathway Diagram

Figure 1: The four-level photophysical cycle of ESIPT in 4-(2-hydroxyphenyl)thiazoles. Note the distinct absorption (Enol) and emission (Keto) pathways.[1]

Synthesis & Structural Design

To access the 2-aryl-4-(2-hydroxyphenyl)thiazole isomer specifically, the Hantzsch Thiazole Synthesis is the most robust method. This approach involves the condensation of a thiobenzamide (providing the 2-aryl moiety) with a 2-hydroxy-phenacyl bromide (providing the 4-hydroxyphenyl moiety).

Retrosynthetic Logic

-

Component A (Electrophile):

-Bromo-2'-hydroxyacetophenone. -

Component B (Nucleophile): Substituted Thiobenzamide (Ar-CS-

). -

Mechanism: The sulfur atom attacks the

-carbon of the bromide, followed by cyclization involving the amide nitrogen and dehydration.

Validated Synthesis Protocol

Objective: Synthesis of 2-phenyl-4-(2-hydroxyphenyl)thiazole.

-

Reagent Preparation:

-

Dissolve 2-hydroxyacetophenone (10 mmol) in

. Add

-

-

Condensation:

-

In a round-bottom flask, combine the freshly prepared

-bromo ketone (1.0 eq) and thiobenzamide (1.0 eq) in absolute Ethanol (20 mL).

-

-

Reflux:

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). A fluorescent spot will appear.

-

-

Work-up:

-

Cool to room temperature.[2] The hydrobromide salt of the product may precipitate.

-

Neutralize with aqueous

or -

Filter the precipitate, wash with cold water and cold ethanol.

-

-

Purification:

-

Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (Eluent: DCM/Hexane).

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway utilizing the Hantzsch condensation to construct the thiazole core.

Photophysical Characterization

Accurate characterization is critical to confirm ESIPT behavior. The hallmark is a large Stokes shift (

Expected Spectral Data (Representative)

| Solvent Polarity | Absorption | Emission | Dominant Species | Quantum Yield ( |

| Toluene (Non-polar) | 335 - 345 | 480 - 500 | Keto ( | High (>0.4) |

| DCM (Moderate) | 335 - 345 | 490 - 510 | Keto ( | Moderate |

| Ethanol (Polar/H-bond) | 330 - 340 | 390 (Enol) & 520 (Keto) | Dual Emission | Low |

| DMSO (Polar) | 330 - 340 | ~400 (Enol) | Enol ( | Low |

Note: In strong H-bonding solvents (DMSO, MeOH), intermolecular H-bonds with the solvent can disrupt the intramolecular H-bond, inhibiting ESIPT and leading to normal Enol emission (blue/UV).

Protocol: Confirming ESIPT Mechanism

To distinguish ESIPT from other phenomena (like Charge Transfer), perform the Solvatochromic Shift Assay :

-

Prepare Solutions: Dissolve the dye (

) in Toluene, DCM, Acetonitrile, and Methanol. -

Absorbance: Measure UV-Vis. The absorption peak (Enol form) should remain relatively constant (

nm) because the ground state is unaffected by solvent polarity changes in the dipole. -

Emission: Excite at the absorption max.

-

If ESIPT : You will see a large Stokes shift in Toluene. In Methanol, you may see a dual peak (one blue, one yellow/green).

-

If ICT (Internal Charge Transfer) : The emission peak will shift continuously and significantly to the red as solvent polarity increases. ESIPT bands are generally less sensitive to polarity than ICT bands, but sensitive to H-bonding ability.

-

Applications in Bio-Imaging & Sensing

The 2-aryl-4-(2-hydroxyphenyl)thiazole scaffold is highly valuable for ratiometric sensing .

-

Mechanism of Action: The ESIPT process requires the phenolic proton. If this proton is removed (high pH) or "masked" (chemical reaction), ESIPT is turned OFF , and the emission shifts to the blue (Enol-like) or is quenched.

-

Design Strategy:

-

Protease Sensing: Esterify the phenol with a specific peptide substrate. The ester cannot perform ESIPT (Blue emission). Upon cleavage by the target enzyme, the phenol is restored, ESIPT turns ON (Green/Yellow emission).

-

pH Sensing: At neutral pH, ESIPT is active. At basic pH (

), the phenolate anion forms, inhibiting proton transfer.

-

References

-

Hantzsch Thiazole Synthesis Mechanism

-

ESIPT in Thiazole Deriv

- Title: "Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving

- Source: Photochemical & Photobiological Sciences (via PubMed).

-

URL:[Link]

-

Solvent Effects on ESIPT

-

Synthesis of 4-(2-hydroxyphenyl)thiazoles

- Title: "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv

- Source: Molecules (PMC).

-

URL:[Link]

Sources

Technical Guide: The 3,4-Difluorophenyl Thiazole (DFPT) Fluorophore Motif

Core Directive & Executive Summary

This guide analyzes the 3,4-difluorophenyl thiazole (DFPT) motif, a specialized pharmacophore and fluorogenic scaffold. Unlike ubiquitous dyes like Fluorescein, the DFPT motif is rarely a standalone dye; rather, it is a high-performance "tuner unit" used to modulate the electronic and metabolic properties of larger push-pull systems.

Key Technical Value:

-

Metabolic Armor: The 3,4-difluoro substitution blocks oxidative metabolism at the most susceptible phenyl positions (para/meta), significantly extending half-life (

) in vivo. -

Electronic Modulation: The strong electron-withdrawing nature (

and -

Lipophilicity Tuning: Increases

to improve membrane permeability without adding steric bulk comparable to chloro- or bromo- substituents.

Molecular Design & Electronic Characteristics[1][2][3][4][5]

The Fluorine Effect on the Thiazole Scaffold

The integration of a 3,4-difluorophenyl ring into a thiazole system fundamentally alters the photophysics via the Field Effect and Resonance Effect .

-

HOMO/LUMO Stabilization: The high electronegativity of fluorine pulls electron density from the

-system. In a donor-acceptor (D-A) fluorophore where the thiazole acts as the acceptor, the DFPT motif enhances the electron affinity, stabilizing the LUMO. -

Non-Covalent Interactions: The C-F bond is highly polar but non-polarizable. It can engage in orthogonal dipolar interactions with amide carbonyls or protein backbones, enhancing binding affinity in drug targets (e.g., EGFR/BRAF inhibitors).

Photophysical Data Summary

The following table contrasts a standard phenyl-thiazole scaffold with its 3,4-difluorinated analog in a representative push-pull system (e.g., 2-phenylbenzothiazole derivatives).

Table 1: Comparative Photophysical Properties (Representative Data)

| Characteristic | Phenyl-Thiazole (Standard) | 3,4-Difluorophenyl-Thiazole (DFPT) | Mechanism of Change |

| Abs. Max ( | 330–350 nm | 320–340 nm | Hypsochromic shift due to HOMO stabilization. |

| Em. Max ( | 400–420 nm | 390–415 nm | Blue-shift; reduced conjugation efficiency. |

| Quantum Yield ( | 0.05 – 0.20 | 0.35 – 0.65 | Rigidification; reduced C-H vibrational quenching. |

| Stokes Shift | ~70 nm | ~75 nm | Slight increase due to ICT character changes. |

| Lipophilicity ( | 2.5 | 3.1 | Fluorine increases hydrophobicity. |

| Metabolic Stability | Low (Para-hydroxylation) | High | C-F bond energy (116 kcal/mol) resists P450. |

Note: Data represents typical shifts observed in benzothiazole/thiazole systems. Actual values depend on the specific auxochromes at the 2- or 5-positions.

Visualization of Electronic Effects

The following diagram illustrates the electronic influence of the 3,4-difluoro substitution on the thiazole core, highlighting the inductive withdrawal and metabolic blocking.

Figure 1: Mechanistic impact of 3,4-difluorination on the electronic states and photophysics of the thiazole scaffold.

Experimental Protocol: Hantzsch Synthesis of DFPT

The most robust method for synthesizing 2-amino-4-(3,4-difluorophenyl)thiazole is the Hantzsch Thiazole Synthesis . This protocol is self-validating via TLC monitoring and precipitation.

Reagents & Materials

-

Substrate: 3,4-Difluoroacetophenone (CAS: 369-33-5)

-

Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (

) -

Cyclization Agent: Thiourea (CAS: 62-56-6)

-

Solvent: Ethanol (Absolute)

-

Catalyst: p-Toluenesulfonic acid (pTSA) - Optional, accelerates cyclization.

Step-by-Step Methodology

Phase 1:

-

Dissolve 3,4-difluoroacetophenone (10 mmol) in acetonitrile (20 mL).

-

Add NBS (10.5 mmol) and a catalytic amount of pTSA (0.1 eq).

-

Reflux at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone.

-

Validation: The formation of

-bromo-3,4-difluoroacetophenone is indicated by a distinct downfield shift of the

Phase 2: Cyclization (Hantzsch Condensation)

-

Without isolation (if pure), or after workup, dissolve the

-bromo ketone (10 mmol) in Ethanol (30 mL). -

Add Thiourea (11 mmol) directly to the solution.

-

Reflux for 3–4 hours. A white or pale yellow precipitate (the hydrobromide salt) often forms.

-

Workup: Cool to room temperature. Neutralize with 10%

solution to precipitate the free base. -

Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Figure 2: Step-by-step Hantzsch synthesis pathway for the DFPT scaffold.

Biological & Medicinal Applications[4][6][7][8]

Metabolic Stability (The "Fluorine Scan")

In drug discovery, the "Fluorine Scan" involves systematically replacing hydrogen atoms with fluorine to identify sites of metabolic vulnerability. The 3,4-difluorophenyl motif is particularly effective because:

-

Blockade: It blocks the para-position (major site of CYP450 oxidation).

-

Lipophilicity: It increases membrane permeability (crucial for intracellular targets like kinases) without the toxicity risks of chlorination.

-

Bioisosterism: It mimics the steric bulk of a carbonyl or hydroxyl group while remaining hydrophobic.

Kinase Inhibition (EGFR/BRAF)

Derivatives of 2-amino-4-(3,4-difluorophenyl)thiazole have shown potent activity as dual inhibitors of EGFR and BRAF V600E . The electron-poor phenyl ring enhances

References

-

Synthesis and Photophysics of Benzothiazole Fluorophores Title: Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Source: Chemical Science (RSC), 2014. URL:[Link]

-

Fluorine in Medicinal Chemistry Title: Importance of Fluorine in Benzazole Compounds. Source: Molecules (MDPI), 2020. URL:[Link]

-

Thiazole Synthesis Protocols Title: Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties. Source: Molecules (PMC), 2022. URL:[Link]

-

Electronic Effects in Thiazoles Title: Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives.[1][2] Source: CrystEngComm (RSC), 2023. URL:[Link]

Sources

An In-Depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) Thiazole Dyes

This guide provides a comprehensive technical overview of excited-state intramolecular proton transfer (ESIPT) in thiazole-based dyes. It is intended for researchers, scientists, and professionals in drug development who are interested in the design, synthesis, characterization, and application of these unique fluorophores.

Part 1: Fundamental Principles of ESIPT in Thiazole Dyes

Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-state intramolecular proton transfer (ESIPT) is a remarkable photophysical process where a proton is transferred within a molecule in its electronically excited state.[1][2] This ultrafast reaction, often occurring on the femtosecond to picosecond timescale, leads to the formation of a transient tautomer with distinct electronic and emissive properties from the ground-state molecule.[3] A key characteristic of ESIPT is the large Stokes shift, which is the difference in wavelength between the maximum of the absorption and emission spectra.[1] This large separation minimizes self-absorption and background interference, making ESIPT fluorophores highly valuable for various applications, including fluorescent sensing and bioimaging.[2][4]

The fundamental prerequisite for ESIPT is the presence of both a proton-donating group (e.g., hydroxyl, -OH) and a proton-accepting group (e.g., a nitrogen atom in a heterocyclic ring) in close proximity within the molecule, typically connected by an intramolecular hydrogen bond.[2][5] Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase, facilitating the proton transfer.

The Thiazole Scaffold in ESIPT Dyes

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, serves as an excellent scaffold for constructing ESIPT-active dyes.[6] The nitrogen atom in the thiazole ring is a good proton acceptor, and when a proton-donating group like a hydroxyl group is positioned ortho to the point of attachment of the thiazole ring to another aromatic system (commonly a phenol), the necessary intramolecular hydrogen bond for ESIPT can be readily formed.[7][8] The structural rigidity and favorable electronic properties of the thiazole ring system contribute to the efficiency of the ESIPT process and the high fluorescence quantum yields often observed in these dyes.[6] Furthermore, the thiazole core can be readily functionalized, allowing for the fine-tuning of the dye's photophysical properties and the introduction of specific functionalities for targeted applications.[3][9]

The Four-Level Photochemical Cycle of ESIPT

The ESIPT process is best described by a four-level photochemical cycle involving two distinct chemical species: the ground-state enol (E) form and the excited-state keto (K*) tautomer.

-

Absorption: The ground-state enol form (E) absorbs a photon of light, promoting it to its first electronically excited singlet state (E*).

-

ESIPT: In the excited state, the proton is rapidly transferred from the donor to the acceptor group, forming the excited-state keto tautomer (K*). This process is typically very fast and often barrierless.[10]

-

Fluorescence: The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon of light. This emission is characterized by a large Stokes shift relative to the initial absorption of the enol form.

-

Reverse Proton Transfer: In the ground state, the keto form (K) is typically less stable than the enol form (E), and a rapid reverse proton transfer occurs to regenerate the original enol species, completing the cycle.

In some cases, a small population of the excited enol form (E*) may relax directly to the ground state (E) via fluorescence, resulting in a dual emission spectrum with both a normal and a large Stokes-shifted band.[11] The ratio of these two emission bands can be highly sensitive to the local environment, a property that is exploited in sensing applications.[12]

Part 2: Design and Synthesis of ESIPT Thiazole Dyes

Rational Design Strategies

The photophysical properties of ESIPT thiazole dyes can be rationally tuned by modifying their molecular structure. Key design strategies include:

-

Substitution Effects: Introducing electron-donating or electron-withdrawing groups on the aromatic rings can modulate the energy levels of the frontier molecular orbitals, thereby shifting the absorption and emission wavelengths.[10][13]

-

Extended Conjugation: Extending the π-conjugated system of the dye can lead to red-shifted absorption and emission, which is desirable for applications in biological imaging to minimize autofluorescence and enhance tissue penetration.[8]

-

Modulating ESIPT Efficiency: The efficiency of the ESIPT process can be controlled by altering the acidity of the proton donor and the basicity of the proton acceptor through the introduction of appropriate substituents.[10]

-

Introducing Recognition Moieties: For sensing applications, specific recognition units can be incorporated into the dye structure that interact with the target analyte, leading to a change in the ESIPT process and a detectable fluorescence response.[14]

Synthetic Methodologies

The most common core structure for ESIPT thiazole dyes is 2-(2'-hydroxyphenyl)thiazole. Several synthetic routes are available to access this scaffold and its derivatives. A prevalent method involves the condensation of a 2-hydroxythiobenzamide with an α-haloketone (Hantzsch thiazole synthesis) or the condensation of a 2-aminothiophenol with a salicylic acid derivative.[15] Suzuki coupling reactions are also employed to introduce various substituents onto the aromatic backbone.[13]

Detailed Step-by-Step Synthesis Protocol for a Representative ESIPT Thiazole Dye: 2-(2'-hydroxyphenyl)benzothiazole (HBT)

This protocol describes the synthesis of the parent ESIPT dye, 2-(2'-hydroxyphenyl)benzothiazole (HBT), a foundational structure for many functional probes.

Materials:

-

2-Aminothiophenol

-

Salicylic acid

-

Polyphosphoric acid (PPA)

-

Methanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and salicylic acid (1.38 g, 10 mmol).

-

Addition of Catalyst: Carefully add polyphosphoric acid (20 g) to the flask. The mixture will become viscous.

-

Reaction: Heat the reaction mixture to 180 °C with stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the viscous solution into a beaker containing 200 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining PPA.

-

Purification: Recrystallize the crude product from hot methanol to obtain pure 2-(2'-hydroxyphenyl)benzothiazole as a pale yellow solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Photophysical Characterization of ESIPT Thiazole Dyes

Steady-State and Time-Resolved Fluorescence Spectroscopy

The hallmark of an ESIPT dye is its unique fluorescence signature. Steady-state fluorescence spectroscopy is used to measure the emission spectrum, which for an ESIPT dye will typically show a large Stokes shift. Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime of the excited keto tautomer, providing insights into the dynamics of the ESIPT process.[5]

Investigating Solvent Effects (Solvatochromism)

The photophysical properties of ESIPT dyes are often highly sensitive to the solvent environment.[12] By measuring the absorption and emission spectra in a range of solvents with varying polarity and hydrogen-bonding capabilities, one can gain valuable information about the nature of the excited state and the influence of the environment on the ESIPT process. This phenomenon, known as solvatochromism, is a powerful tool for characterizing these dyes.[5]

Protocol for Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and accessible approach.[16]

Materials:

-

Calibrated fluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

ESIPT dye solution of unknown quantum yield

-

Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Solvent (spectroscopic grade)

Procedure:

-

Prepare a series of dilute solutions of both the standard and the unknown ESIPT dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the unknown. Ensure the excitation and emission slit widths are kept constant.

-

Integrate the area under the emission spectra for both the standard and the unknown.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown. The plots should be linear.

-

Calculate the quantum yield of the unknown sample (Φx) using the following equation:

Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)

where:

-

Φs is the quantum yield of the standard

-

Gradx and Grads are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the unknown and the standard, respectively.

-

ηx and ηs are the refractive indices of the solvents used for the unknown and the standard, respectively (if different solvents are used).

-

Data Interpretation and Troubleshooting

-

Dual Emission: The presence of two emission bands can indicate an equilibrium between the excited enol and keto forms. The relative intensities of these bands can provide information about the factors influencing the ESIPT process.[11]

-

Low Quantum Yield: This could be due to non-radiative decay pathways competing with fluorescence. Time-resolved spectroscopy can help elucidate these processes.

-

Spectral Shifts: Unexpected shifts in absorption or emission spectra could be due to aggregation, interaction with impurities, or changes in the solvent environment. Careful sample preparation and solvent purity are crucial.[17]

Part 4: Computational Modeling of ESIPT in Thiazole Dyes

The Role of Theoretical Calculations

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for understanding the ESIPT mechanism at the molecular level.[7][18] It can be used to:

-

Predict the geometries of the ground and excited states of the enol and keto forms.

-

Calculate the potential energy surfaces for the proton transfer reaction.

-

Simulate the absorption and emission spectra, which can be compared with experimental data.[15]

-

Analyze the changes in electronic structure upon excitation and proton transfer.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a widely used quantum chemical method for calculating the excited-state properties of molecules.[7] By solving the time-dependent Kohn-Sham equations, one can obtain information about excitation energies, oscillator strengths (related to absorption intensity), and excited-state geometries.

Protocol for TD-DFT Calculations of an ESIPT Thiazole Dye

-

Geometry Optimization: Optimize the ground-state (S₀) geometry of the enol form of the thiazole dye using a suitable density functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Absorption Spectrum: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths, which can be used to simulate the absorption spectrum.

-

Excited-State Optimization: Optimize the geometry of the first excited state (S₁) for the keto tautomer. This will provide the geometry from which fluorescence occurs.

-

Emission Spectrum: Using the optimized S₁ geometry of the keto tautomer, perform a TD-DFT calculation to determine the emission energy.

-

Potential Energy Surface (PES): To investigate the proton transfer pathway, a PES can be constructed by performing a series of constrained geometry optimizations where the O-H bond length is systematically varied.

Part 5: Applications in Research and Drug Development

Fluorescent Probes for Sensing and Bioimaging

The sensitivity of their fluorescence to the local environment makes ESIPT thiazole dyes excellent candidates for the development of fluorescent probes. They have been successfully employed to detect a wide range of analytes, including metal ions, anions, and biologically relevant small molecules.[1] Their large Stokes shifts are particularly advantageous for bioimaging, as they minimize interference from cellular autofluorescence.[19]

Protocol for Live-Cell Imaging with ESIPT Thiazole Probes

This protocol provides a general workflow for using an ESIPT thiazole dye as a fluorescent probe for live-cell imaging.

Materials:

-

ESIPT thiazole dye stock solution (e.g., in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., HeLa, MCF-7)

-

Cell culture plates or chambered coverglass

-

Fluorescence microscope equipped with appropriate filters

Procedure:

-

Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37 °C and 5% CO₂.

-

Cell Seeding: Seed the cells onto culture plates or chambered coverglass and allow them to adhere overnight.

-

Probe Loading: Prepare a working solution of the ESIPT thiazole probe in cell culture medium. The optimal concentration will need to be determined empirically but is typically in the low micromolar range. Remove the old medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells with the probe for a specific period (e.g., 30 minutes to a few hours) at 37 °C.

-

Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed medium to the cells and image them using a fluorescence microscope. Use filter sets that are appropriate for the excitation and emission wavelengths of the ESIPT dye.

Emerging Applications in Drug Delivery and Photodynamic Therapy

The unique photophysical properties of ESIPT thiazole dyes are also being explored in the context of drug development.

-

Drug Delivery: ESIPT dyes can be incorporated into nanoparticles or other drug delivery systems to serve as imaging agents for tracking the delivery vehicle and as reporters for drug release.[20] The change in the local environment upon drug release can trigger a change in the fluorescence of the ESIPT dye.

-

Photodynamic Therapy (PDT): Some ESIPT-capable molecules can generate reactive oxygen species (ROS) upon photoexcitation, a property that can be harnessed for photodynamic therapy. The thiazole scaffold offers opportunities to design novel photosensitizers with favorable photophysical and biological properties.

Part 6: Conclusion and Future Outlook

ESIPT thiazole dyes represent a fascinating and versatile class of fluorophores with a rich photochemistry. Their large Stokes shifts, environmental sensitivity, and tunable properties make them highly valuable tools in various scientific disciplines. The continued development of novel synthetic strategies, coupled with advanced spectroscopic and computational techniques, will undoubtedly lead to the discovery of new ESIPT thiazole dyes with enhanced performance and novel applications in areas ranging from fundamental research to clinical diagnostics and therapeutics.

References

-

Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. (n.d.). ODU Digital Commons. Retrieved February 15, 2026, from [Link]

-

Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. (2022). ACS Physical Chemistry Au. [Link]

-

Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. (2018). Molecules. [Link]

-

2-hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole and Their Pt (II) Complexes: Synthesis, Characterization and Biological Study. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). ACS Omega. [Link]

-

Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. (2023). Chemical Communications. [Link]

-

ESIPT Based Promising Fluorescence Sensor for Cu2+ and CN- Ions: Investigation towards Logic Gate Behaviour, Anticancer Activities and Bioimaging Application. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

An ESIPT based versatile fluorescent probe for bioimaging live-cells and E. coli under strongly acidic conditions. (2018). New Journal of Chemistry. [Link]

-

Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. (2022). PMC. [Link]

-

Comprehensive Studies on Excited-State Proton Transfer of a Series of 2-(2′-Hydroxyphenyl)benzothiazole Derivatives: Synthesis, Optical Properties, and Theoretical Calculations. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. (2018). Chemical Society Reviews. [Link]

-

TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. (2020). Molecular Systems Design & Engineering. [Link]

-

Synthesis, photo-physical and DFT studies of ESIPT inspired novel 2-(2',4'-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole. (2015). PubMed. [Link]

-

Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. (2018). Chemical Society Reviews. [Link]

-

Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. (2018). New Journal of Chemistry. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. (2013). Nature Protocols. [Link]

-

Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. (2022). PMC. [Link]

-

Left: UV-vis spectrum for 2 in different solvents (60 μM); right:.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. (2024). PMC. [Link]

-

TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. (2022). Molecules. [Link]

-

Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). PMC. [Link]

-

The solvent effect on the excited-state intramolecular proton transfer of cyanine derivative molecules. (2018). Organic Chemistry Frontiers. [Link]

-

An ESIPT-Based Fluorescent Probe for Aqueous Cu+ Detection through Strip, Nanofiber and Living Cells. (2023). Molecules. [Link]

-

Anyone can explain me ESIPT mechanism only for fluorophore moiety ? How to find out or confirm ESIPT mechanism? (2018). ResearchGate. [Link]

-

(PDF) An ESIPT-Based Fluorescent Probe for Aqueous Cu Detection through Strip, Nanofiber and Living Cells. (2023). ResearchGate. [Link]

-

Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. (2023). PubMed. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

-

Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity. (2022). Molecules. [Link]

-

Synthesis of 2-hydroxythiazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Troubleshooting Measurements of Fluorescence Spectra. (2018). Edinburgh Instruments. [Link]

-

Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study. (2024). PMC. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

Fluorescence Spectroscopy Tips and Tricks. (n.d.). HORIBA. Retrieved February 15, 2026, from [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and characterization of dye-loaded polymeric nanoparticles.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved February 15, 2026, from [Link]

-

Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A novel ESIPT fluorescent probe based on 1,3,4-thiadiazole and coumarin for sequential detection of Cu2+ and H2S and its application in food samples. (2025). PubMed. [Link]

-

Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applications. (2022). PMC. [Link]

-

Formulation of protein-loaded nanoparticles via freeze-drying. (2024). PubMed. [Link]

Sources

- 1. Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Synthesis, photo-physical and DFT studies of ESIPT inspired novel 2-(2',4'-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. edinst.com [edinst.com]

- 18. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion [mdpi.com]

- 19. An ESIPT based versatile fluorescent probe for bioimaging live-cells and E. coli under strongly acidic conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Technical Monograph: Physicochemical Characterization of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole

Abstract

This technical guide provides a comprehensive analysis of the fluorinated thiazole scaffold 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole . Designed for medicinal chemists and analytical scientists, this document details the molecular weight specifications, synthetic logic, and mass spectrometry validation protocols required for utilizing this compound in Structure-Activity Relationship (SAR) studies.

Part 1: Molecular Identity & Stoichiometry

Precise molecular weight determination is the cornerstone of small molecule characterization, particularly when establishing identity via High-Resolution Mass Spectrometry (HRMS).

Structural Composition

The molecule consists of a central 1,3-thiazole core flanked by two distinct aromatic systems:

-

Position 2: A 3,4-difluorophenyl ring (electron-deficient, lipophilic).

-

Position 4: A 2-hydroxyphenyl ring (phenol, H-bond donor).

Chemical Formula:

Mass Specifications

For analytical workflows, researchers must distinguish between the Average Molecular Weight (used for molarity calculations in dosing) and the Monoisotopic Mass (used for mass spectrometry extraction windows).

| Parameter | Value (Da) | Application Context |

| Average Molecular Weight | 289.30 | Gravimetric preparation, stoichiometric calculations. |

| Monoisotopic Mass | 289.0373 | HRMS (Q-TOF/Orbitrap) target identification ( |

| Exact Mass ( | 290.0451 | The specific m/z peak to isolate in positive ion mode. |

Critical Note: The presence of two fluorine atoms introduces a specific mass defect. Unlike chlorine or bromine, fluorine is monoisotopic (

), meaning the isotopic pattern will be driven primarily by carbon () and sulfur ( ).

Part 2: Synthetic Logic & Pathway

To understand the impurities profile during analysis, one must understand the genesis of the molecule. The standard route for this scaffold is the Hantzsch Thiazole Synthesis .

Reaction Mechanism

The synthesis involves the condensation of a thioamide with an

Figure 1: The Hantzsch condensation pathway. The sulfur atom of the thioamide attacks the alpha-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Part 3: Analytical Validation Protocols

High-Performance Liquid Chromatography (HPLC)

The molecule is lipophilic (LogP ~4.5) due to the difluorophenyl group, but the phenolic hydroxyl provides a handle for polar interactions.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Reasoning: The high fluorine content requires a high % organic solvent to elute. The acidic modifier ensures the thiazole nitrogen is protonated for better peak shape.

-

Mass Spectrometry (LC-MS/MS) Workflow

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

Why Positive Mode? The thiazole nitrogen (

Step-by-Step MS Protocol:

-

Sample Prep: Dissolve 1 mg in 1 mL DMSO (Stock). Dilute 1:1000 in 50:50 ACN:Water.

-

Direct Infusion/Injection: Inject 5 µL.

-

Target Scan: Set Q1 to 290.05 Da .

-

Fragmentation (MS2): Apply Collision Energy (CE) of 20-35 eV.

Expected Fragmentation Map:

-

Parent: m/z 290.05

-

Fragment A: Loss of CO (-28 Da) from the phenol moiety (rare in thiazoles but possible).

-

Fragment B: Cleavage of the thiazole ring (Retro-Hantzsch). Look for m/z corresponding to the difluorobenzonitrile cation.

Figure 2: Predicted fragmentation logic for MS/MS validation. The stability of the thiazole ring usually requires high collision energy for skeletal rupture.

Part 4: Physicochemical Implications in Drug Discovery

The molecular weight of 289.30 places this compound in a "sweet spot" for medicinal chemistry, specifically regarding Lipinski’s Rule of 5 .

"Rule of 5" Compliance Table

| Property | Value | Limit | Status |

| Molecular Weight | 289.30 | < 500 | Pass (Excellent) |

| H-Bond Donors | 1 (Phenol OH) | < 5 | Pass |

| H-Bond Acceptors | 3 (N, O, F) | < 10 | Pass |

| LogP (Calc) | ~4.2 | < 5 | Pass (Borderline) |

Biological Relevance[1][2][3]

-

Fluorine Substitution: The 3,4-difluoro motif is a classic bioisostere used to block metabolic oxidation (P450 metabolism) at the phenyl ring, increasing the half-life of the compound.

-

Chelation Potential: The proximity of the thiazole nitrogen and the phenolic hydroxyl group (Position 4) creates an N-O bidentate pocket. This motif is structurally similar to Deferasirox derivatives, suggesting potential metal-chelating properties (e.g., binding

or

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from (Search: BOG00261).

- Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14, 1637–1638.

-

Lipinski, C. A. , et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Chotera-Ouda, A. , et al. (2022).[1] "Thiazoles."[2][3][4][1][5][6][7][8][9][10][11] Comprehensive Heterocyclic Chemistry IV, 4, 530-623.[1] (Review of thiazole biological activity).

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide [synhet.com]

- 11. 2-Amino-4-(2,4-difluorophenyl)thiazole | C9H6F2N2S | CID 611370 - PubChem [pubchem.ncbi.nlm.nih.gov]

Heterocyclic building blocks containing 3,4-difluorophenyl group

An In-depth Technical Guide to Heterocyclic Building Blocks Containing the 3,4-Difluorophenyl Group

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among fluorinated motifs, the 3,4-difluorophenyl group has emerged as a particularly valuable substituent. This guide provides an in-depth analysis of heterocyclic building blocks containing this moiety, intended for researchers, medicinal chemists, and drug development professionals. We will explore the underlying scientific rationale for its use, detail robust synthetic methodologies for key heterocyclic cores, and present case studies illustrating its impact on drug discovery programs.

The Strategic Advantage of the 3,4-Difluorophenyl Moiety

The utility of the 3,4-difluorophenyl group is not accidental; it stems from a unique combination of electronic and steric properties that favorably impact molecular behavior. The introduction of fluorine, the most electronegative element, profoundly alters a molecule's characteristics.[1]

Modulation of Physicochemical Properties

The two fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect, which has several critical consequences:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This often mitigates issues of rapid metabolism at what would otherwise be a vulnerable aromatic C-H position.[1]

-

Lipophilicity Tuning: Fluorination generally increases lipophilicity (LogP), which can enhance membrane permeability and improve bioavailability.[3][4] However, the effect is nuanced; the 3,4-difluoro substitution pattern creates a strong molecular dipole, which can also improve solubility and interactions with polar environments, a desirable trait for balancing pharmacokinetics.[5][6]

-

pKa Alteration: The electron-withdrawing nature of the group can significantly lower the pKa of nearby basic nitrogen atoms within a heterocyclic ring. This is a crucial tool for medicinal chemists to fine-tune the ionization state of a drug candidate at physiological pH, which directly impacts its solubility, cell permeability, and target engagement.[7]

Role as a Bioisostere

A bioisostere is a substituent that can replace another group in a molecule without significantly altering its biological activity, while potentially improving its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] The 3,4-difluorophenyl group is an effective bioisostere for various functionalities, including the 3,4-dihydroxyphenyl (catechol) group or a 3,4-dimethoxyphenyl group, where it can mimic key electronic features while blocking metabolic oxidation.[7]

Synthesis of Core Heterocyclic Building Blocks

The reliable synthesis of these building blocks is paramount. Methodologies must be robust, scalable, and tolerant of diverse functional groups. We will focus on three prevalent and pharmaceutically relevant heterocyclic cores: pyrazoles, pyridines, and indoles.

3,4-Difluorophenyl-Substituted Pyrazoles

Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The most direct and reliable method for synthesizing 1-(3,4-difluorophenyl)-pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with (3,4-difluorophenyl)hydrazine.[9] This approach offers excellent control over regioselectivity.

The following diagram illustrates the fundamental cyclocondensation reaction.

Caption: General workflow for pyrazole synthesis.

This protocol is a self-validating system based on established chemical principles for pyrazole formation.[9]

-

Reaction Setup: To a solution of (3,4-difluorophenyl)hydrazine (1.44 g, 10 mmol)[10] in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentane-2,4-dione (1.00 g, 10 mmol).

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The causality for using acetic acid is twofold: it serves as a solvent and as a catalyst to promote the initial condensation and subsequent cyclization.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

Workup: Allow the mixture to cool to room temperature. Pour the solution slowly into 100 mL of ice-cold water with stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold water (3 x 20 mL).

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure 1-(3,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole as a crystalline solid.

3,4-Difluorophenyl-Substituted Pyridines

Attaching a 3,4-difluorophenyl group to a pyridine ring is most commonly achieved via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] This strategy is highly versatile, allowing for the late-stage introduction of the fluorinated moiety onto a pre-functionalized pyridine core.

This protocol leverages the power of palladium catalysis for efficient C-C bond formation.[13]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), combine 2-bromopyridine (1.58 g, 10 mmol), 3,4-difluorophenylboronic acid (1.74 g, 11 mmol), and potassium carbonate (4.15 g, 30 mmol).

-

Catalyst and Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.146 g, 0.2 mmol, 2 mol%). The choice of a sophisticated phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and promoting efficient reductive elimination, the key bond-forming step. Add a 4:1 mixture of Dioxane/Water (50 mL).

-

Heating: Heat the mixture to 80 °C and stir vigorously for 12 hours.

-

Workup: After cooling, dilute the reaction with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the desired product.

3,4-Difluorophenyl-Substituted Indoles

Indole is another critical scaffold in drug discovery.[14] While the Fischer indole synthesis using (3,4-difluorophenyl)hydrazine is a classic method, modern C-H activation or cross-coupling approaches offer greater flexibility.[15][16] A direct C-H arylation provides an atom-economical route.

Caption: C-H arylation for indole synthesis.

A typical protocol would involve reacting an N-protected indole (e.g., N-acetylindole) with 1-bromo-3,4-difluorobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling solvent like DMA or dioxane at elevated temperatures.[15] The N-protection is critical to prevent competing N-arylation and to direct the reaction to the C-2 position. Subsequent deprotection yields the final product.

Impact on Drug Candidates: Properties and Case Studies

The true value of these building blocks is demonstrated by their successful application in drug discovery. The 3,4-difluorophenyl group consistently imparts desirable properties.

Quantitative Data Summary

The following table summarizes the typical impact of the 3,4-difluorophenyl group on key molecular properties.

| Property | Non-Fluorinated Analog (Typical) | 3,4-Difluorophenyl Analog (Typical) | Rationale for Change |

| Metabolic Stability | Susceptible to aromatic oxidation | Significantly increased | Strong C-F bond resists enzymatic attack.[1] |

| Lipophilicity (cLogP) | Variable | Increases by ~0.5-1.0 units | Fluorine is lipophilic.[17] |

| Acidity/Basicity (pKa) | Baseline pKa of heteroatom | pKa of basic nitrogen is lowered | Strong inductive electron withdrawal.[7] |

| Binding Affinity | Variable | Often maintained or increased | Can form favorable H-bonds or dipole interactions.[18] |

Case Study: Cabotegravir

Cabotegravir is an HIV integrase inhibitor that showcases the power of this moiety. Its structure features a central heterocyclic core linked to a 3,4-difluorobenzyl group. Structure-activity relationship (SAR) studies demonstrated that the difluoro substitution was critical. Compared to its non-fluorinated or even mono-fluorinated analogs, the 3,4-difluorophenyl derivative showed a marked improvement in antiviral potency.[18] This enhancement is attributed to favorable interactions within the enzyme's binding pocket and improved pharmacokinetic properties.[18]

Case Study: Diflunisal

While not a heterocycle itself, the anti-inflammatory drug Diflunisal is a seminal example. It is 5-(2,4-difluorophenyl)salicylic acid. The addition of the difluorophenyl group to the salicylic acid scaffold resulted in a molecule with significantly improved potency and a longer duration of action compared to aspirin.[19] The difluorophenyl group is metabolically stable, contributing to the drug's enhanced pharmacokinetic profile.[19] This early success story paved the way for the broader use of this motif in drug design.

Conclusion

Heterocyclic building blocks containing the 3,4-difluorophenyl group are not merely synthetic curiosities; they are high-value tools for the modern medicinal chemist. The predictable and beneficial modulation of metabolic stability, lipophilicity, and target engagement makes this moiety a go-to option for lead optimization. The robust and versatile synthetic routes, including cyclocondensation and cross-coupling reactions, ensure their accessibility. As drug discovery continues to demand molecules with finely tuned properties, the strategic deployment of the 3,4-difluorophenyl group will undoubtedly remain a key strategy for success.

References

- ResearchGate. (2025). Construction of 3,4-Disubstituted-3-(difluoromethyl)pyrazoles.

- MDPI. (n.d.). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro- 4-phenoxyacetoacetate.

- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- PubMed. (2004). Phenoxydifluoromethyl substituted nitrogen heterocycles. Synthesis and heterocyclization reactions of ethyl 4,4-difluoro- 4-phenoxyacetoacetate.

- (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.

- American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry.

- ResearchGate. (2025). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

- (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.

- Chemspace. (n.d.). Bioisosteric Replacements.

- Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation.

- Organic Chemistry Portal. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.

- (n.d.). Methods and Strategies for C–N Bond Formation Reactions.

- ResearchGate. (n.d.). Scope for the Synthesis of Difluorinated Indoles. Reaction conditions B.

- Semantic Scholar. (n.d.). Synthesis of Fluorinated Pyridines.

- PubChem. (n.d.). 3,4-Difluorophenol.

- PMC. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes.

- (n.d.). C—CN Bond-Forming Reactions.

- (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.

- Organic Chemistry Portal. (2008). C-H Functionalization to Form C-O, C-N, and C-C Bonds.

- PubChem. (n.d.). (3,4-Difluorophenyl)hydrazine.

- American Chemical Society. (2025). Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes.

- Beilstein Journals. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center.

- MPG.PuRe. (n.d.). Catalytic C-F, C-O and C-N bond formation via high-valent Bi redox manifold.

- Organic Chemistry Portal. (2005). Catalytic C-C Bond-Forming Reactions.

- PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by....

- (n.d.). The role of fluorine in medicinal chemistry.

- PubMed. (1983). Chemical and Pharmacological Properties of Diflunisal.

- PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

- ResearchGate. (n.d.). Synthesis of 3-substituted indoles (4) with a free amino group using....

- PMC. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

- ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery.

- ResearchGate. (2021). (PDF) Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes.

- MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.

- Thermo Scientific Chemicals. (n.d.). 3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g.

- ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group..

- ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.

- MDPI. (2026). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. chem-space.com [chem-space.com]